molecular formula C19H12F3N3O3S B2395130 2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251578-18-3

2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2395130
CAS RN: 1251578-18-3
M. Wt: 419.38
InChI Key: MPOFIRYGYNDCPB-UHFFFAOYSA-N
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Description

The compound “2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide” is a chemical compound with the molecular formula C19H12F3N3O3S . It has an average mass of 419.377 Da and a mono-isotopic mass of 419.055145 Da .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research on related compounds demonstrates the versatility of thiadiazine derivatives in synthetic chemistry. For instance, Neill, Preston, and Wightman (1998) explored the synthesis of pyrido-1,2,4-thiadiazines related to antihypertensive benzothiadiazine-1,1-dioxides, highlighting the potential of such compounds in medicinal chemistry (Neill, Preston, & Wightman, 1998). Similarly, research by Banu et al. (2014) on the synthesis and crystal structure analysis of thiadiazole derivatives provides insights into the molecular structures that could influence the properties of related compounds, such as "2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" (Banu, Lamani, Khazi, & Begum, 2014).

Applications in Drug Discovery and Material Science

The exploration of thiadiazine derivatives extends into their potential applications in drug discovery and material science. Kamal et al. (2011) demonstrated the anticancer activities of Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, indicating the therapeutic potential of thiadiazine derivatives in oncology (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011). Additionally, the work by Schütznerová, Verdía, and Krchňák (2016) on the polymer-supported synthesis of tetrahydrobenzo[e]pyrazino[2,1-c][1,2,4]thiadiazinone 6,6-dioxide demonstrates the compound's relevance in developing constrained peptidomimetics for drug development (Schütznerová, Verdía, & Krchňák, 2016).

Future Directions

The future directions in the study of this compound could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential pharmacological applications. The development of new synthetic methods and the discovery of novel biological activities are areas of ongoing research in the field of medicinal chemistry .

properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-4-(3-fluorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O3S/c20-13-3-1-4-16(10-13)25-18-17(5-2-6-23-18)29(27,28)24(19(25)26)11-12-7-14(21)9-15(22)8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOFIRYGYNDCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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